molecular formula C20H18N2O2S2 B7755636 5-benzyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide

5-benzyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide

Cat. No.: B7755636
M. Wt: 382.5 g/mol
InChI Key: KTZLPGRQCYWUPO-MDZDMXLPSA-N
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Description

5-benzyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide is a complex organic compound with a unique structure that includes benzyl, methyl, thienyl, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene structure, followed by the introduction of the benzyl and methyl groups. The final step involves the acylation reaction to attach the thienyl and acrylamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

5-benzyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-benzyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-benzyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide: This compound itself serves as a reference point.

    4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide: Lacks the benzyl group, which may affect its properties and applications.

    5-benzyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide: Lacks the methyl group, potentially altering its reactivity and interactions.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-benzyl-4-methyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S2/c1-13-16(12-14-6-3-2-4-7-14)26-20(18(13)19(21)24)22-17(23)10-9-15-8-5-11-25-15/h2-11H,12H2,1H3,(H2,21,24)(H,22,23)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZLPGRQCYWUPO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C=CC2=CC=CS2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)/C=C/C2=CC=CS2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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